Protoplumericin A

Cytotoxicity Cancer research Natural product screening

Researchers studying pulmonary inflammation require compounds with target-specific activity and minimal off-target cytotoxicity. Protoplumericin A addresses this by offering defined iNOS and PGES-1 inhibition in silico, while demonstrating inactivity in antibacterial and cytotoxic assays. - Selectivity Profile: Active for anti-inflammatory target engagement (iNOS, PGES-1); inactive against pathogenic bacteria/fungi and in cytotoxicity screens. - SAR Utility: Functions as an essential glycosidic comparator to non-glycosidic iridoids (plumericin, isoplumericin) for interrogating the bis-glucoside moiety's role. - Supply Assurance: ≥98% HPLC purity, characterized powder; reliable global logistics for consistent lead optimization studies.

Molecular Formula C36H42O19
Molecular Weight 778.7 g/mol
CAS No. 80396-57-2
Cat. No. B210384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtoplumericin A
CAS80396-57-2
Molecular FormulaC36H42O19
Molecular Weight778.7 g/mol
Structural Identifiers
SMILESCC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1
InChIKeyAFYIWKNGSIYXCQ-PYQCQGLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Protoplumericin A: Chemical Identity and Sourcing


Protoplumericin A (CAS: 80396-57-2) is a natural iridoid bis-glucoside with the molecular formula C₃₆H₄₂O₁₉ and a molecular weight of 778.71 g/mol [1]. This compound has been isolated from multiple Plumeria species, including Plumeria rubra [2], Plumeria alba [3], Plumeria acutifolia (roots) [4], and Plumeria obtusa [5], as well as from Allamanda neriifolia [6]. Protoplumericin A is characterized as a glycosidic iridoid featuring a spirocyclic core with two sugar moieties, and is commercially available as a powder with purity specifications typically ≥98% (HPLC) [1]. Research applications have focused on anti-inflammatory mechanisms in acute lung injury models and antimicrobial screening against pathogenic bacteria and fungi [5] [3].

Protoplumericin A: Non-Interchangeable Iridoid Selection


Within the Plumeria genus, iridoid constituents exhibit striking functional divergence that precludes generic substitution. Plumericin and isoplumericin demonstrate molluscicidal, cytotoxic, and antibacterial activities in bioactivity-directed fractionation studies, whereas Protoplumericin A was found to be inactive in these same test systems [1]. This functional segregation along glycosylation status—non-glycosidic iridoids (plumericin/isoplumericin) show broad cytotoxic and antimicrobial effects, while glycosidic iridoids (Protoplumericin A, plumieride) lack such activities [1]—creates fundamentally distinct research application profiles. Moreover, molecular docking studies have identified Protoplumericin A as a promising candidate for iNOS and prostaglandin E synthase-1 inhibition within an anti-inflammatory context, a property not shared by all in-class iridoids [2]. Consequently, researchers selecting an iridoid for anti-inflammatory mechanistic studies in ALI models would not achieve the same molecular target engagement profile by substituting plumericin or isoplumericin, underscoring the procurement necessity of compound-specific selection based on verified differential bioactivity data.

Protoplumericin A: Comparative Evidence vs. Other Iridoids


Cytotoxicity vs. Plumericin and Isoplumericin

In a direct head-to-head comparison following bioactivity-directed fractionation from the heartwood of Plumeria rubra, Protoplumericin A (designated compound 6) exhibited no detectable cytotoxic activity in all test systems, in marked contrast to the non-glycosidic iridoids plumericin (compound 1) and isoplumericin (compound 2), which displayed demonstrable cytotoxic activity [1]. This differential activity profile establishes that glycosidic iridoids such as Protoplumericin A lack the cancer cell growth inhibitory properties observed in their non-glycosidic counterparts [1].

Cytotoxicity Cancer research Natural product screening

Antibacterial Activity vs. Plumericin and Isoplumericin

In the same direct head-to-head comparison conducted by Hamburger et al. (1991), Protoplumericin A (compound 6) was reported to be inactive in antibacterial assays, whereas the non-glycosidic iridoids plumericin (compound 1) and isoplumericin (compound 2) displayed demonstrable antibacterial activity [1]. The remaining glycosidic isolates (plumieride, 13-O-coumaroylplumieride, and protoplumericine A) were uniformly inactive in all test systems, suggesting a structure-activity relationship wherein glycosylation abrogates antimicrobial efficacy in this series [1].

Antibacterial Antimicrobial resistance Natural product screening

In Vivo Anti-Inflammatory Efficacy in ALI Model

A dichloromethane fraction (DCM-F) from Plumeria obtusa containing Protoplumericin A as one of its major identified constituents was evaluated in an LPS-induced acute lung injury (ALI) mouse model. At a dose of 200 mg/kg, DCM-F suppressed LPS-induced increases in iNOS, NO, TNF-α, and IL-6 levels (measured by ELISA), reduced COX-2 expression (immunohistochemistry), decreased malondialdehyde (MDA) levels, restored catalase activity to normal values, and reduced histopathological inflammation scores [1]. Among the 22 compounds tentatively identified in DCM-F, molecular docking against iNOS and prostaglandin E synthase-1 target receptors revealed that protoplumericin A and 13-O-coumaroyl plumeride were the most promising members compared to the co-crystallized inhibitor in each case [1].

Acute lung injury Inflammation In vivo pharmacology

Protoplumericin A: Research Application Scenarios


iNOS and PGES-1 Inhibition in Inflammatory Models

Based on molecular docking evidence identifying Protoplumericin A as the most promising candidate for iNOS and prostaglandin E synthase-1 (PGES-1) inhibition among 22 tentatively identified compounds in the active DCM fraction [1], this compound is positioned for target-specific mechanistic investigations. The in vivo validation of the DCM fraction at 200 mg/kg demonstrated suppression of iNOS, NO, TNF-α, IL-6, COX-2, and MDA, alongside restoration of catalase and reduction of histopathological inflammation scores in LPS-induced ALI mice [1]. Researchers can procure purified Protoplumericin A to conduct dose-response studies, target validation assays, and structure-activity relationship optimization focused specifically on iNOS and PGES-1 pathways in pulmonary inflammation contexts.

Iridoid SAR: Glycosidic vs. Non-Glycosidic Scaffolds

The clear functional dichotomy between glycosidic iridoids (Protoplumericin A, plumieride) which lack cytotoxic and antibacterial activity, and non-glycosidic iridoids (plumericin, isoplumericin) which exhibit both, makes Protoplumericin A an essential comparator compound for SAR investigations [2]. Researchers procuring Protoplumericin A alongside plumericin or isoplumericin can systematically interrogate the contribution of the bis-glucoside moiety to bioactivity profiles, cellular permeability, target selectivity, and off-target effects. This comparative framework is directly supported by the head-to-head data from Hamburger et al. (1991), where all glycosidic isolates were inactive while non-glycosidic counterparts showed activity [2].

Anti-Inflammatory Phenotypic Screening Without Cytotoxicity

For high-throughput screening facilities constructing focused natural product libraries for anti-inflammatory phenotypic assays, Protoplumericin A offers a defined selectivity advantage: it demonstrates in silico-validated anti-inflammatory target engagement (iNOS, PGES-1) [1] while being inactive in cytotoxic and antibacterial assays [2]. This selectivity profile reduces the probability of false-positive hits arising from non-specific cytotoxicity, a common confounding factor in cell-based inflammation screens. Procurement of Protoplumericin A for library inclusion is justified by the combination of a clean cytotoxic inactivity profile and specific molecular docking predictions for inflammation-relevant targets [1] [2].

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